8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS: 901005-11-6) belongs to the pyrazolo[4,3-c]quinoline class of heterocyclic molecules. Its molecular formula is C₂₅H₂₀N₄O₄ (molecular weight: 440.46 g/mol), featuring:
- An 8-ethoxy group on the quinoline ring.
- A 3-methoxyphenyl substituent at position 3 of the pyrazole ring.
- A 4-methylphenyl group at position 1 of the pyrazole ring .
For example, derivatives with amino or hydroxyl groups (e.g., 2i and 2m) exhibit potent inhibition of LPS-induced NO production in RAW 264.7 macrophages, comparable to the control drug 1400W .
Properties
IUPAC Name |
8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-4-31-21-12-13-24-22(15-21)26-23(16-27-24)25(18-6-5-7-20(14-18)30-3)28-29(26)19-10-8-17(2)9-11-19/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUIASSHZLBSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical profiles of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparison of key analogs:
*logP data derived from experimental or calculated values where available.
Key Research Findings and Implications
- Structural Optimization: Anti-inflammatory activity in pyrazoloquinolines is maximized with polar substituents (e.g., -NH₂, -OH), but the target compound’s ethoxy and methoxy groups may prioritize metabolic stability over potency .
- QSAR Insights : Quantitative structure-activity relationship (QSAR) models highlight the importance of electron-donating groups at position 3 and small hydrophobic groups at position 1 for binding affinity .
- Future Directions : Introducing bioisosteres (e.g., replacing OMe with NH₂) or hybridizing with COX-2 inhibitors (e.g., benzoic acid derivatives like 2m ) could enhance the target compound’s therapeutic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
